molecular formula C29H33N5O3S B2515696 3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034583-53-2

3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2515696
CAS No.: 2034583-53-2
M. Wt: 531.68
InChI Key: VIWZCPGTTWPBAP-UHFFFAOYSA-N
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Description

3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C29H33N5O3S and its molecular weight is 531.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds demonstrate significant potential as cyclooxygenase-1/2 inhibitors, with activities in analgesic and anti-inflammatory domains (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • Dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from related compounds, have shown high antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Cardiovascular and Neurological Effects

  • Piperazine derivatives, similar in structure, have been studied for their electrocardiographic, antiarrhythmic, and antihypertensive activities. They also exhibit alpha-adrenoceptors binding affinities, suggesting a relationship between these properties and their structural components (Malawska et al., 2002).

Pharmaceutical Development

  • The compound's derivatives have been explored in pharmaceutical development, specifically in the validation of analytical methods for anticonvulsant agents, illustrating its relevance in drug discovery and quality control processes (Severina et al., 2021).

Receptor Affinity Studies

  • Studies on thieno[2,3-d]pyrimidinone derivatives, which are structurally related, have shown high-affinity and selectivity for 5-HT1A receptors. This highlights the potential of these compounds in neurological research, particularly in the study of serotonin receptors (Modica et al., 1997).

Properties

IUPAC Name

3-butyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O3S/c1-3-4-14-34-28(36)27-26(22(19-30-27)21-10-6-5-7-11-21)31-29(34)38-20-25(35)33-17-15-32(16-18-33)23-12-8-9-13-24(23)37-2/h5-13,19,30H,3-4,14-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZCPGTTWPBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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